Ipamorelin 2 Pivalic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H69N9O9 |
|---|---|
Molecular Weight |
916.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C38H49N9O5.2C5H10O2/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39;2*1-5(2,3)4(6)7/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52);2*1-3H3,(H,6,7)/t29-,30+,31+,32-;;/m0../s1 |
InChI Key |
HWLYRWJEHRUBPG-CNYJTUPLSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
Canonical SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Origin of Product |
United States |
Strategic Synthesis and Derivatization of Ipamorelin 2 Pivalic Acid
Retrosynthetic Analysis of the Ipamorelin (B1672098) 2 Pivalic Acid Structure
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For Ipamorelin 2 Pivalic acid, the analysis begins by identifying the key chemical bonds formed in the final steps of the synthesis.
Pivaloyl Group Disconnection: The most logical first disconnection is the amide bond linking the pivaloyl group to the lysine (B10760008) side chain. This simplifies the target molecule into two primary precursors: the Ipamorelin peptide backbone and an activated form of pivalic acid, such as pivaloyl chloride or pivalic anhydride. This step is a standard acylation reaction.
Peptide Backbone Disconnection: The Ipamorelin precursor is a pentapeptide with the sequence Aib-His-D-2-Nal-D-Phe-Lys-NH₂. Following the principles of solid-phase peptide synthesis (SPPS), this chain can be disconnected sequentially from the N-terminus to the C-terminus. nih.gov Each disconnection breaks a peptide bond, leading back to the individual, N-terminally protected amino acid building blocks.
This retrosynthetic pathway identifies the following key starting materials and intermediates:
Target Molecule: Ipamorelin-N-ε-pivaloyl
Key Precursors:
Ipamorelin (Aib-His-D-2-Nal-D-Phe-Lys-NH₂)
Pivaloyl chloride (or pivalic anhydride)
SPPS Starting Materials:
A suitable solid support resin for producing a C-terminal amide (e.g., Rink amide resin).
N-α-Fmoc protected amino acids, with appropriate side-chain protection where necessary.
Optimized Synthetic Pathways for Pivaloylation of Peptide Scaffolds
The efficient synthesis of this compound relies on optimized methodologies for both the creation of the peptide scaffold and its subsequent derivatization.
Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient and controlled assembly of the Ipamorelin peptide precursor. bachem.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most commonly employed due to its use of milder cleavage conditions compared to the Boc (tert-butyloxycarbonyl) strategy. nih.gov
The synthesis proceeds in a C-to-N direction, starting with a Rink amide resin, which yields a C-terminal amide upon final cleavage. The synthesis involves iterative cycles, with each cycle consisting of three main steps:
N-α-Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).
Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly freed N-terminal amine. Common coupling reagents include combinations like HBTU/DIPEA or HOBt/DIC.
Washing: Thorough washing of the resin with solvents to remove excess reagents and by-products before the next cycle begins. bachem.com
The sequence is assembled by adding the protected amino acids in the following order: Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-D-2-Nal-OH, Fmoc-His(Trt)-OH, and finally, Aib-OH. The use of side-chain protecting groups (Boc for Lysine and Trityl for Histidine) is crucial to prevent unwanted side reactions during synthesis. nih.gov
| Amino Acid | Abbreviation | N-α Protection | Side-Chain Protection |
|---|---|---|---|
| Lysine | Lys | Fmoc | Boc (tert-butyloxycarbonyl) |
| D-Phenylalanine | D-Phe | Fmoc | None |
| D-2-Naphthylalanine | D-2-Nal | Fmoc | None |
| Histidine | His | Fmoc | Trt (Trityl) |
| α-Aminoisobutyric acid | Aib | None (coupled last) | None |
After the completed peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers), the crude Ipamorelin is purified. The N-ε-pivaloylation is then carried out in the solution phase. This approach allows for better reaction control and characterization of the intermediate Ipamorelin precursor before the final modification step.
The key reaction is the acylation of the primary amine on the lysine side chain. To achieve chemoselectivity and avoid acylation at the N-terminal α-amino group of Aib, the reaction conditions must be carefully controlled. The higher nucleophilicity of the primary N-ε-amine compared to the sterically hindered N-α-amine of Aib often allows for selective acylation under controlled stoichiometry and pH.
A typical procedure involves:
Dissolving the purified Ipamorelin trifluoroacetate (B77799) salt in a suitable organic solvent (e.g., DMF or DCM).
Adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the salt and deprotonate the target amine.
Slowly adding a stoichiometric amount of an acylating agent, such as pivaloyl chloride or pivalic anhydride , at a reduced temperature (e.g., 0 °C) to control the reaction rate.
Monitoring the reaction progress using analytical HPLC to ensure the consumption of the starting material and the formation of the desired product.
Upon completion, the reaction is quenched, and the final product is isolated and purified from the reaction mixture.
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. peptide.com Traditional SPPS protocols are known for generating significant chemical waste, primarily from solvents used in washing and coupling steps. advancedchemtech.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Solvent Replacement: Replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives. biotage.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP) have been investigated as potential replacements in SPPS. biotage.comrsc.org
Waste Reduction: Optimizing washing protocols to reduce solvent consumption and moving from batch processing to continuous flow systems can minimize the use of excess reagents and solvents. oxfordglobal.com
Atom Economy: Utilizing highly efficient coupling reagents that maximize the incorporation of atoms from reactants into the final product.
Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. oxfordglobal.com
| Solvent | Type | Key Considerations |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional | Excellent resin swelling and reagent solubility; classified as a substance of very high concern (SVHC). |
| Dichloromethane (DCM) | Traditional | Effective for washing and coupling; suspected carcinogen and environmental pollutant. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, less toxic than DMF/DCM; may require optimization for resin swelling and solubility. biotage.com |
| Cyclopentyl methyl ether (CPME) | Green Alternative | High boiling point, low peroxide formation, less toxic; evaluated as a promising SPPS solvent. biotage.com |
| N-Butylpyrrolidinone (NBP) | Green Alternative | Lower toxicity profile than DMF/NMP, effective solubilizing properties. |
Purification Strategies for Complex Peptide Derivatives
The final and most critical step in obtaining a highly pure sample of this compound is purification. Due to the complexity of the molecule and the potential for closely related impurities (e.g., deletion sequences, incompletely deprotected species, or isomers), a high-resolution chromatographic technique is required.
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides and their derivatives. peptide.comknauer.net The separation is based on the differential partitioning of the components of a mixture between a nonpolar stationary phase and a polar mobile phase. google.com
The development of a preparative HPLC method involves several stages:
Analytical Method Development: An analytical scale separation is first optimized to achieve baseline resolution of the target compound from its major impurities. peptide.com This involves screening different stationary phases (e.g., C18 or C8 columns), mobile phase compositions (typically gradients of water and acetonitrile (B52724) containing an ion-pairing agent like 0.1% TFA), and flow rates.
Scale-Up: The optimized analytical method is then scaled up for preparative purification. This involves increasing the column diameter and adjusting the flow rate and sample load accordingly to maintain separation efficiency. knauer.nethplc.eu A linear scale-up ensures that the retention times and resolution achieved on the analytical scale are replicated on the preparative scale. knauer.net
Purification and Fraction Collection: The crude sample is injected onto the preparative column, and the eluent is monitored with a UV detector. Fractions corresponding to the main product peak are collected.
Post-Purification Processing: The collected fractions are analyzed for purity by analytical HPLC. Fractions meeting the required purity specification are pooled together. The organic solvent (acetonitrile) is typically removed by rotary evaporation, and the remaining aqueous solution is lyophilized (freeze-dried) to yield the final product as a stable, fluffy powder. peptide.com
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | Silica-based C18, 5-10 µm particle size |
| Column Dimensions | 21.2 mm x 250 mm (or larger) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | Linear gradient, e.g., 10-50% B over 30-60 minutes |
| Flow Rate | 15-25 mL/min (for a 21.2 mm ID column) |
| Detection | UV at 220 nm and 280 nm |
| Sample Load | 50-200 mg (dependent on column size and separation) |
Crystallization and Lyophilization Techniques
Following the synthesis and purification of this compound, obtaining the peptide in a stable and pure solid form is crucial for its storage, handling, and subsequent use in research. Crystallization and lyophilization are the primary techniques employed for this purpose.
Crystallization of peptides is a challenging yet valuable technique that can yield highly pure and stable crystalline material. The process is influenced by a multitude of factors including peptide concentration, pH, temperature, and the choice of solvent and precipitant. For a modified peptide like this compound, a systematic screening of crystallization conditions is necessary.
Vapor Diffusion: This is a common method for peptide crystallization. A concentrated solution of the peptide is equilibrated with a larger reservoir containing a precipitant. Slow diffusion of the precipitant vapor into the peptide solution gradually reduces its solubility, promoting the formation of crystals.
Solvent/Antisolvent Systems: A typical approach involves dissolving the purified peptide in a suitable solvent, such as water or a polar organic solvent, and then slowly adding an antisolvent (a solvent in which the peptide is insoluble) to induce precipitation. The rate of addition and the temperature are critical parameters to control crystal growth.
Lyophilization , or freeze-drying, is a more universally applicable method for obtaining a stable, amorphous solid powder of peptides. This process involves freezing a solution of the purified peptide and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.
The general steps for lyophilization include:
Freezing: The purified peptide solution, typically in a mixture of water and a volatile organic solvent like acetonitrile, is frozen to a temperature below the eutectic point of the solution.
Primary Drying (Sublimation): The pressure is lowered, and the shelf temperature is gradually increased to provide the necessary energy for the solvent to sublimate.
Secondary Drying (Desorption): Once the bulk of the solvent is removed, the temperature is further raised to remove any residual, bound solvent molecules.
Lyophilization results in a fluffy, highly soluble powder that is easy to handle and has excellent long-term stability when stored under appropriate conditions (low temperature and low humidity).
Interactive Data Table: Typical Lyophilization Parameters for a Modified Pentapeptide
| Parameter | Setting | Rationale |
| Peptide Concentration | 1-10 mg/mL | Affects cake formation and stability. |
| Solvent System | Acetonitrile/Water | Volatile and allows for efficient sublimation. |
| Freezing Temperature | -40°C to -80°C | Ensures complete solidification of the solution. |
| Primary Drying Pressure | 50-200 mTorr | Facilitates sublimation of the solvent. |
| Primary Drying Temp. | -20°C to +10°C | Controlled to prevent melting of the frozen matrix. |
| Secondary Drying Temp. | 20°C to 30°C | Removes residual bound solvent. |
| Process Duration | 24-72 hours | Dependent on sample volume and concentration. |
Scalability Research for Academic Synthesis and Gram-Scale Production for Research Applications
Transitioning the synthesis of this compound from a small, discovery scale to a larger, gram-scale production for extensive research applications presents several challenges and requires careful optimization of the synthetic process. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for peptide synthesis due to its efficiency and ease of automation. researchgate.net
For academic synthesis (milligram scale), manual or semi-automated synthesizers are often employed. The focus is on flexibility and the ability to easily modify reaction conditions to optimize the synthesis of novel derivatives.
For gram-scale production , a more robust and automated approach is necessary. Key considerations for scalability include:
Resin Capacity and Swelling: The choice of solid support is critical. A resin with high loading capacity and good swelling properties in the reaction solvents is essential for efficient synthesis.
Reagent Stoichiometry: While large excesses of reagents are common in small-scale SPPS to drive reactions to completion, this becomes costly at a larger scale. Optimization of the equivalents of amino acids, coupling reagents, and deprotection solutions is necessary to balance yield and cost-effectiveness.
Mixing and Heat Transfer: Ensuring efficient mixing of the resin with reagents and solvents is crucial for uniform reaction kinetics. In larger reaction vessels, mechanical stirring is often required. Heat generated during coupling and deprotection reactions must be effectively dissipated to prevent side reactions.
Washing Efficiency: Thorough washing of the resin between synthetic steps is critical to remove excess reagents and byproducts. The volume and number of washes need to be optimized for scalability.
Cleavage and Purification: The cleavage of the peptide from the resin and the subsequent purification by preparative High-Performance Liquid Chromatography (HPLC) are often bottlenecks in the scale-up process. Optimization of the cleavage cocktail and the chromatographic conditions (column size, flow rate, gradient) is essential for handling larger quantities of crude peptide.
Interactive Data Table: Comparison of Synthesis Scales for this compound
| Parameter | Academic Scale (10-100 mg) | Gram-Scale (1-10 g) |
| Synthesis Method | Manual or Semi-automated SPPS | Automated SPPS |
| Resin Quantity | 0.1 - 1 g | 10 - 100 g |
| Reaction Vessel | Glass reaction vessel with frit | Jacketed glass reactor with mechanical stirring |
| Reagent Excess | 5-10 fold | 2-4 fold |
| Purification | Analytical/Semi-preparative HPLC | Preparative HPLC |
Advanced Spectroscopic and Chromatographic Characterization of Ipamorelin 2 Pivalic Acid in Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of synthetic peptides, offering exceptional mass accuracy for molecular weight determination and impurity profiling. For a peptide like Ipamorelin (B1672098), HRMS can confirm the elemental composition and provide insights into its sequence through fragmentation analysis. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analyzing biomolecules like peptides, as it typically generates multiply charged ions with minimal fragmentation. ojp.gov In the analysis of Ipamorelin, ESI-MS is used to determine the mass of the intact molecule. Due to the presence of multiple basic sites (e.g., the N-terminus, Histidine, and Lysine (B10760008) residues), Ipamorelin readily forms multiply charged species in the positive ion mode, such as the doubly protonated ion [M+2H]²⁺. unito.it
Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of a selected precursor ion. The resulting product ion spectrum contains a series of fragment ions (e.g., b- and y-ions) that correspond to cleavages along the peptide backbone. This fragmentation pattern serves as a fingerprint, allowing for the verification of the amino acid sequence. unito.it Studies on Ipamorelin have identified characteristic fragment ions that confirm its primary structure. unito.it
Table 1: ESI-MS and MS/MS Data for Ipamorelin Characterization
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Precursor Ion (ESI-MS) | [M+2H]²⁺ at m/z 356.7 | Confirms the molecular weight of the intact Ipamorelin peptide. | unito.it |
| MS/MS Fragment Ion 1 | y₁-NH₃ at m/z 129.1022 | Corresponds to the Lysinamide residue at the C-terminus. | unito.it |
| MS/MS Fragment Ion 2 | b₂ at m/z 223.1191 | Corresponds to the Aib-His fragment at the N-terminus. | unito.it |
| MS/MS Fragment Ion 3 | b₃ at m/z 420.2041 | Corresponds to the Aib-His-D-2-Nal fragment. | unito.it |
| Mass Error | < 5 ppm | Demonstrates high accuracy and confidence in ion identification. | unito.itresearchgate.net |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for peptide analysis, known for its high sensitivity and tolerance for complex mixtures. nih.govamericanlaboratory.com In this method, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte, typically producing singly charged ions [M+H]⁺. nih.gov
For Ipamorelin, MALDI-TOF would be employed for rapid and accurate molecular weight confirmation. The high resolution of TOF analyzers allows for the separation of the isotopic peaks of the peptide, further confirming its elemental composition. This technique is also valuable for screening synthetic intermediates and identifying potential process-related impurities. nih.gov
Table 2: Expected MALDI-TOF MS Data for Ipamorelin
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion (MALDI-TOF) | Expected m/z |
|---|
Chromatographic Purity and Separation Methodologies
Chromatographic techniques are the gold standard for assessing the purity of synthetic peptides and separating the target compound from process-related impurities. almacgroup.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods used for the purity analysis of Ipamorelin. almacgroup.com These techniques separate molecules based on their hydrophobicity. The sample is injected onto a nonpolar stationary phase (typically C18), and a polar mobile phase, usually a gradient of water and a more nonpolar organic solvent like acetonitrile (B52724), is used for elution. almacgroup.comthermofisher.com An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), is often added to the mobile phase to improve peak shape and resolution. almacgroup.comresearchgate.net
Purity is quantified by UV detection, typically at a wavelength of 210-230 nm where the peptide bond absorbs light. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. almacgroup.com These methods must be robust and capable of separating Ipamorelin from closely related impurities, such as deletion sequences or incompletely deprotected species. nih.gov
Table 5: Typical RP-UHPLC Parameters for Ipamorelin Purity Analysis
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column | C18, 1.7-2.5 µm particle size | Stationary phase for hydrophobic interaction-based separation. | tudelft.nl |
| Mobile Phase A | Water with 0.1% TFA or FA | Weak eluent for polar components. | almacgroup.comresearchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% TFA or FA | Strong eluent for nonpolar components. | almacgroup.comresearchgate.net |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. | almacgroup.com |
| Detection | UV at 214 nm | Quantifies the peptide based on the absorbance of the peptide bond. | almacgroup.comthermofisher.com |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for high resolution and efficiency. | almacgroup.com |
| Column Temperature | 25 - 40 °C | Controlled to ensure reproducible retention times. | almacgroup.com |
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Diode Array Detection (DAD) and Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the analysis of peptide purity. When coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), it provides a powerful platform for separating, detecting, and identifying the target compound and any related impurities.
For Ipamorelin 2 Pivalic Acid, a reversed-phase UHPLC method is typically employed. This method separates compounds based on their hydrophobicity. The peptide is dissolved in a suitable solvent and injected into the UHPLC system. A gradient elution is commonly used, where the mobile phase composition is changed over time from a high-aqueous content to a high-organic content (e.g., acetonitrile) to elute compounds with varying polarities.
Diode Array Detection (DAD) : The DAD detector monitors the absorbance of the eluent across a range of wavelengths. Peptides containing aromatic amino acids, such as Tryptophan (Trp) and Phenylalanine (Phe) present in Ipamorelin, exhibit strong UV absorbance around 280 nm and 220 nm (the peptide bond). This allows for the quantification of the main peptide peak and the detection of impurities.
Mass Spectrometry (MS) : The eluent from the column is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight of the main compound, confirming the presence of Ipamorelin and the two associated pivalic acid molecules. High-resolution mass spectrometry can further confirm the elemental composition.
The combination of retention time from UHPLC, UV absorbance from DAD, and mass-to-charge ratio from MS provides a high degree of confidence in the identification and purity assessment of this compound.
Table 1: Hypothetical UHPLC-MS Data for this compound
| Analyte | Retention Time (min) | Detected m/z (Expected) | Purity by UV (220 nm) |
|---|---|---|---|
| This compound | 5.8 | 922.2 (922.18) | 99.5% |
| Des-Trp Ipamorelin | 5.2 | 736.0 (735.9) | 0.2% |
Gas Chromatography (GC) for Residual Solvent Analysis
Gas Chromatography (GC) is the standard method for identifying and quantifying residual solvents that may be present from the synthesis and purification processes. Peptides are non-volatile, so a headspace GC technique is typically used. The this compound sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the sample) are injected into the GC system.
The identification of solvents is based on their retention time compared to known standards, and quantification is achieved by measuring the peak area. Common solvents from peptide synthesis include acetonitrile, dichloromethane, and dimethylformamide. The levels of these solvents must be controlled to ensure the quality of the research compound.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Ipamorelin is a chiral molecule, composed of L-amino acids. During synthesis, racemization can occur, leading to the formation of D-amino acid epimers, which are diastereomers of the native peptide. These diastereomers can have different biological activities and must be monitored.
Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers. The method development involves screening different types of chiral columns and mobile phases to achieve separation between the main L-Ipamorelin peptide and any D-amino acid-containing isomers. The detection and quantification of these chiral impurities are crucial for ensuring the stereochemical integrity of the this compound.
Vibrational Spectroscopy for Functional Group Identification and Polymorph Screening: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups and study the solid-state properties of this compound.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum shows characteristic peaks corresponding to specific functional groups. For this compound, key absorbances would include the amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) characteristic of the peptide backbone, as well as vibrations from the amino acid side chains and the carboxylate group of pivalic acid.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Conformational Stability of this compound in Solution
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation.
For a small peptide like Ipamorelin, the CD spectrum would likely indicate a predominantly random coil or disordered structure in aqueous solution, which is common for peptides of this size that lack stabilizing elements like multiple disulfide bonds. The technique is also invaluable for assessing the conformational stability of this compound under different conditions, such as changes in pH, temperature, or the presence of co-solvents.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This technique is used to confirm the empirical formula of this compound. The experimentally determined percentages of C, H, N, and O are compared to the theoretical values calculated from its chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the stoichiometric correctness of the compound, confirming the ratio of the Ipamorelin peptide to the pivalic acid counter-ions.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₄₇H₆₈N₈O₉)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 61.28 | 61.35 |
| Hydrogen (H) | 7.44 | 7.51 |
| Nitrogen (N) | 12.16 | 12.11 |
Pre Clinical Pharmacological Investigations: Mechanistic Insights of Ipamorelin 2 Pivalic Acid at the Molecular and Cellular Level
In Vitro Receptor Binding Affinity and Selectivity Studies
Ipamorelin's primary molecular target is the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR) nih.govoup.com. Its interaction with this receptor initiates the cascade of events leading to growth hormone secretion.
| Compound | Assay | Cell Type | EC50 (nmol/l) | Emax (%) |
|---|---|---|---|---|
| Ipamorelin (B1672098) | GH Release | Primary Rat Pituitary Cells | 1.3 ± 0.4 | 85 ± 5 |
| GHRP-6 | GH Release | Primary Rat Pituitary Cells | 2.2 ± 0.3 | 100 |
Data from Raun et al., 1998. Emax is expressed relative to the maximum effect of GHRP-6.
Ipamorelin exhibits high selectivity for the GHS-R1a. Pharmacological profiling has shown that it does not significantly affect the release of other pituitary hormones such as prolactin, follicle-stimulating hormone (FSH), luteinizing hormone (LH), or thyroid-stimulating hormone (TSH) wikipedia.orgnih.gov. Furthermore, unlike GHRP-6 and GHRP-2, Ipamorelin does not stimulate the secretion of adrenocorticotropic hormone (ACTH) or cortisol, highlighting its specific action on GH release wikipedia.orgnih.gov.
Detailed receptor occupancy studies for Ipamorelin 2 Pivalic acid in cultured cellular systems are not extensively reported in publicly available literature. Such studies would be valuable to directly quantify the proportion of GHS-R1a receptors occupied by Ipamorelin at various concentrations and to correlate receptor binding with downstream cellular responses.
Signal Transduction Pathway Elucidation in Defined Cell Culture Models
The GHS-R1a, upon activation by an agonist like Ipamorelin, can initiate several intracellular signaling cascades. The specific pathways activated can be cell-type dependent and may involve various G proteins.
The GHS-R1a is known to couple to different G proteins, including Gq/11 and Gi/o, which can lead to the modulation of second messengers like cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca²⁺) nih.gov.
cAMP Accumulation: While the GHS-R1a can influence cAMP levels, specific data from cAMP accumulation assays in response to Ipamorelin are not detailed in the available literature. Generally, GHRH receptor activation leads to cAMP production via the Gs protein/adenylate cyclase pathway nih.gov. The interaction between GHS-R1a and GHRH receptor signaling can lead to an amplification of GHRH-induced cAMP accumulation nih.gov.
Intracellular Ca²⁺ Mobilization: Activation of the GHS-R1a is known to stimulate intracellular calcium mobilization, which is a key step in GH release from pituitary cells nih.gov. However, specific quantitative data from intracellular Ca²⁺ mobilization assays for Ipamorelin, such as EC50 values for calcium flux, are not readily available.
β-Arrestin Recruitment: GHS-R1a activation can also lead to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling unipd.it. Specific studies quantifying β-arrestin recruitment in response to Ipamorelin are currently lacking, and this has been identified as a potential area for future research unipd.it.
Activation of the GHS-R can lead to the activation of various downstream signaling kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B) pathways wikipedia.org. These pathways are crucial for regulating cellular processes such as proliferation, differentiation, and survival. However, specific studies demonstrating the phosphorylation of MAPK or Akt pathway components in response to Ipamorelin treatment in defined cell culture models have not been reported in the available scientific literature.
The effect of Ipamorelin on the expression of specific genes in pituitary somatotrophs or other target cells has not been extensively characterized through methods like qPCR or RNA-Seq. Transcriptomic profiling of somatotrophs treated with Ipamorelin has been suggested as a future research direction to understand the broader impact of its signaling on gene expression, which could reveal novel mechanisms of action beyond the direct stimulation of GH secretion unipd.it.
Cellular Efficacy and Potency Assessment in Specific Cell Lines (e.g., pituitary cell lines, specific tissue-derived cells)
Ipamorelin demonstrates high potency and efficacy in stimulating growth hormone (GH) release from pituitary cells. nih.gov In vitro studies using primary rat pituitary cells have shown that Ipamorelin induces GH release with an EC50 of 1.3 ± 0.4 nmol/l and an Emax of 85 ± 5% compared to GHRP-6. nih.gov This selective action is mediated through the GHSR, as demonstrated by pharmacological profiling with GHRP and GHRH antagonists. nih.gov Unlike other growth hormone-releasing peptides such as GHRP-2 and GHRP-6, Ipamorelin selectively stimulates GH release without significantly affecting other pituitary hormones like cortisol, prolactin, follicle-stimulating hormone (FSH), luteinizing hormone (LH), or thyroid-stimulating hormone (TSH). wikipedia.orgnih.gov
In vivo studies in swine have further confirmed Ipamorelin's specificity, showing no significant release of ACTH or cortisol even at doses over 200 times higher than the ED50 for GH release. nih.gov The binding of Ipamorelin to GHSR on somatotroph cells in the pituitary gland initiates a signaling cascade that leads to the synthesis and release of GH. particlepeptides.comcorepeptides.com
| Cell Line/Model | Parameter | Value |
|---|---|---|
| Primary Rat Pituitary Cells | EC50 for GH release | 1.3 ± 0.4 nmol/l |
| Primary Rat Pituitary Cells | Emax for GH release (vs GHRP-6) | 85 ± 5% |
| Conscious Swine | ED50 for GH release | 2.3 ± 0.03 nmol/kg |
| Conscious Swine | Emax for GH release | 65 ± 0.2 ng GH/ml plasma |
The internalization of the growth hormone secretagogue receptor (GHSR-1a) is a critical mechanism for regulating its signaling. Chronic stimulation of GHSR-1a may lead to its internalization mediated by β-arrestin. peptidology.co While specific kinetic studies on Ipamorelin-induced receptor internalization are not extensively detailed in the available literature, the general mechanism for GHSR-1a involves recruitment of β-arrestin following agonist binding, which then targets the receptor for endocytosis. This process is essential for preventing overstimulation of the receptor and for its potential recycling back to the cell surface.
Ipamorelin, through its stimulation of the GH/IGF-1 axis, is hypothesized to influence cellular proliferation and differentiation in various tissues. peptidology.co In vitro studies on pituitary cells from young female rats treated with Ipamorelin for 21 days showed an increase in the percentage of somatotroph cells following in vitro stimulation with Ipamorelin, GHRP-6, or GHRH. nih.gov This suggests that Ipamorelin can have a dynamic control effect on the somatotroph population. nih.gov
Furthermore, the activation of the GH/IGF-1 pathway by Ipamorelin may enhance osteoblast proliferation and collagen deposition, which are crucial for bone growth and repair. peptidology.cobioscientifica.com Studies in adult female rats have shown that treatment with Ipamorelin increases bone mineral content, which is attributed to an increase in bone dimensions rather than volumetric bone mineral density. bioscientifica.com This indicates a role for Ipamorelin in promoting the proliferation and activity of bone-forming cells. While direct studies on myoblast differentiation are limited, the anabolic effects of GH suggest a potential role for Ipamorelin in muscle cell growth and repair. corepeptides.com
The effect of Ipamorelin on apoptosis and necrosis is an area of ongoing research. Generally, growth hormone-releasing peptides are suggested to have anti-apoptotic effects. For instance, TB500, another peptide, has been shown to reduce mitochondrial cytochrome c release, increase levels of the anti-apoptotic protein BCL-2, and decrease caspase activity. peptidesciences.com The regulation of apoptosis is a complex process involving a balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). nih.govwisdomlib.org
The activation of caspases, a family of proteases, is a key event in the apoptotic cascade. cellsignal.comelabscience.commblbio.com While direct studies measuring the effect of Ipamorelin on caspase activity or the expression of apoptosis-related proteins are not widely available, its role in promoting cell survival and tissue regeneration suggests a potential to modulate these pathways. peptidesciences.com Further research is needed to elucidate the specific molecular mechanisms by which Ipamorelin may influence apoptotic and necrotic pathways in different cell types.
Structure-Activity Relationships (SAR) and Ligand-Receptor Interactions of Ipamorelin
Ipamorelin is a pentapeptide with the amino acid sequence Aib-His-D-2-Nal-D-Phe-Lys-NH2. wikipedia.orgnih.gov Its design was the result of a chemistry program that identified potent GH secretagogues from a series of compounds lacking the central dipeptide Ala-Trp of GHRP-1. nih.gov The presence of non-standard amino acids like Aib (α-aminoisobutyric acid) and D-2-Nal (D-2-naphthylalanine) contributes to its high receptor affinity and stability.
The interaction of Ipamorelin with the GHSR-1a is crucial for its biological activity. While specific mutational analyses for Ipamorelin's binding are not detailed, studies on the ghrelin receptor have identified key residues in the binding pocket that are likely important for the binding of Ipamorelin as well. Cryo-electron microscopy studies of GHSR have revealed a common active-state conformation in response to both endogenous ghrelin and synthetic agonists. peptidology.co
Mutagenesis studies on the GHSR have shown that residues such as Glu124 and Arg283 are critical for ghrelin signaling. nih.gov The binding pocket of the ghrelin receptor is bifurcated, and it is thought that synthetic agonists like Ipamorelin interact with specific residues within this pocket to induce a conformational change in the receptor, leading to its activation. nih.gov
Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand or its signaling properties. frontiersin.orgbiorxiv.org The ghrelin receptor, being a G protein-coupled receptor (GPCR), is a potential target for allosteric modulation. nih.gov
There is evidence that lipids in the cell membrane can act as allosteric modulators of GHSR, influencing its conformational state and signaling. nih.gov While there is a mention of Ipamorelin potentially acting as an allosteric activator of the ghrelin receptor, detailed studies to confirm this mechanism and to identify specific allosteric binding sites for Ipamorelin are not yet available. peptidology.co The study of allosteric modulation of GHSR is an emerging field that may provide new avenues for therapeutic intervention. frontiersin.org
Computational Modeling and Drug Design Principles Applied to Ipamorelin 2 Pivalic Acid
Molecular Docking Simulations for Ligand-Receptor Complex Prediction and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govmdpi.comnih.gov. In the context of Ipamorelin (B1672098) 2 Pivalic acid, docking simulations are employed to predict its binding mode within the active site of the growth hormone secretagogue receptor (GHSR). This technique allows researchers to visualize the interactions between the peptide and the receptor at an atomic level.
The process involves preparing a three-dimensional structure of the GHSR, often obtained from crystallographic data or homology modeling, and a 3D model of Ipamorelin 2 Pivalic acid. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each based on a force field that estimates the binding energy nih.gov. The resulting poses provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity.
Table 1: Hypothetical Molecular Docking Results for this compound with GHSR
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -9.8 | Glu124, Trp98, His254 |
| Hydrogen Bonds | 3 | Arg283, Gln120 |
Molecular Dynamics (MD) Simulations for Conformational Analysis, Binding Stability, and Solvent Interactions
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time mdpi.comnih.govnih.gov. MD simulations are used to assess the stability of the predicted binding pose of this compound with the GHSR and to analyze its conformational flexibility.
In an MD simulation, the atoms of the system (the protein-ligand complex and surrounding solvent molecules) are allowed to move according to the laws of classical mechanics nih.gov. By simulating the system for nanoseconds or even microseconds, researchers can observe how the ligand and receptor adapt to each other, the stability of key interactions, and the role of water molecules in mediating the binding. This information is crucial for confirming the viability of a docking pose and understanding the energetic contributions of different interactions.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Findings for the this compound-GHSR Complex
| Simulation Parameter | Value/Observation |
|---|---|
| Simulation Time | 200 ns |
| Root Mean Square Deviation (RMSD) | Stable after 50 ns, indicating complex stability. |
| Root Mean Square Fluctuation (RMSF) | Low fluctuation in binding site residues, suggesting stable interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Biological Activity based on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities mdpi.commdpi.comnih.gov. For this compound, a QSAR model could be developed using a dataset of its analogues with known activities.
The first step in QSAR is to calculate a set of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, or electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity nih.gov. A validated QSAR model can then be used to predict the activity of new, untested analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.
Table 3: Hypothetical QSAR Model for Ipamorelin Analogues
| Descriptor | Coefficient | p-value | Description |
|---|---|---|---|
| LogP | 0.45 | <0.01 | Lipophilicity |
| Molecular Weight | -0.12 | <0.05 | Size of the molecule |
De Novo Drug Design Approaches for Ipamorelin Analogues and Scaffold Optimization
De novo drug design is a computational approach that aims to generate novel molecular structures with desired pharmacological properties from scratch nih.govresearchgate.netpharmafeatures.com. This technique can be used to explore new chemical space around the this compound scaffold to design analogues with improved affinity, selectivity, or pharmacokinetic properties.
There are two main approaches to de novo design: ligand-based and structure-based. Ligand-based methods generate new molecules based on the properties of known active compounds, such as a pharmacophore model derived from this compound researchgate.net. Structure-based methods, on the other hand, build molecules directly within the binding site of the target receptor, ensuring a good fit and favorable interactions researchgate.net. These approaches can lead to the discovery of novel and patentable Ipamorelin analogues.
Table 4: Hypothetical Properties of De Novo Designed Ipamorelin Analogues
| Analogue | Predicted Affinity (nM) | Predicted Selectivity vs. Other Receptors | Scaffold |
|---|---|---|---|
| Analogue 1 | 0.5 | 100-fold | Modified peptide backbone |
| Analogue 2 | 1.2 | 50-fold | Novel non-peptidic scaffold |
Bioinformatic Analysis of Receptor Family Evolution and Orthologue Homology Relevant to this compound
Bioinformatic analysis plays a crucial role in understanding the broader biological context of a drug target. For this compound, analyzing the evolution and homology of the GHSR family across different species can provide valuable insights. By comparing the amino acid sequences of GHSR orthologues, researchers can identify conserved and variable regions.
This information is important for several reasons. Conserved residues in the binding site are likely to be critical for ligand recognition, and this knowledge can inform drug design. Differences in the binding pocket between species can explain variations in the potency of this compound and can be exploited to design species-specific ligands. Evolutionary analysis can also help in identifying related receptors, which could be potential off-targets for the drug.
Table 5: Hypothetical Sequence Homology of the GHSR Binding Site Across Species
| Species | Sequence Identity (%) | Key Residue Differences |
|---|---|---|
| Human vs. Rat | 95% | His254 -> Gln254 |
| Human vs. Mouse | 94% | His254 -> Gln254 |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a powerful tool for identifying novel compounds that are likely to bind to a specific receptor nih.govnih.govsemanticscholar.org. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a particular biological effect.
A pharmacophore model for the GHSR can be generated based on the structure of this compound and its known interactions with the receptor. This model can then be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening mdpi.com. Compounds that match the pharmacophore model are selected as "hits" and can then be subjected to further computational and experimental testing to identify novel and structurally diverse GHSR agonists.
Table 6: Hypothetical Pharmacophore Model for GHSR Agonists Based on this compound
| Feature | Type | Location (Coordinates) |
|---|---|---|
| 1 | Hydrogen Bond Acceptor | X: 12.3, Y: 5.6, Z: -2.1 |
| 2 | Hydrogen Bond Donor | X: 10.1, Y: 7.2, Z: -3.4 |
| 3 | Hydrophobic Group | X: 15.5, Y: 4.8, Z: -1.0 |
Pre Clinical Pharmacokinetic and Biopharmaceutical Investigations of Ipamorelin 2 Pivalic Acid Non Human Models
Absorption Studies in In Vitro and Ex Vivo Models
In vitro and ex vivo models are crucial for predicting the oral absorption of a new chemical entity. These studies help to understand its permeability characteristics and the potential involvement of transport proteins.
Caco-2 Cell Permeability Assays and Efflux Transporter Studies
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. nih.govnih.gov When cultured, these cells differentiate to form a monolayer with tight junctions and express various transporters, making them suitable for predicting the intestinal permeability of compounds. nih.govresearchgate.net
A bidirectional permeability assay using Caco-2 cells would be conducted to determine the apparent permeability coefficient (Papp) of Ipamorelin (B1672098) 2 Pivalic acid in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. nih.gov The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), would indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov An efflux ratio greater than 2 is generally considered indicative of active efflux. nih.gov
To further investigate interactions with specific efflux transporters, the permeability assay can be performed in the presence of known inhibitors of transporters like P-gp (e.g., verapamil) or Breast Cancer Resistance Protein (BCRP). nih.gov A significant reduction in the efflux ratio in the presence of an inhibitor would confirm that Ipamorelin 2 Pivalic acid is a substrate for that specific transporter.
Interactive Data Table: Hypothetical Caco-2 Permeability Data
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | A-B | Data not available | Data not available |
| B-A | Data not available | ||
| Propranolol (High Permeability) | A-B | 25.0 | 1.2 |
| B-A | 30.0 | ||
| Atenolol (Low Permeability) | A-B | 0.5 | 1.0 |
| B-A | 0.5 | ||
| Digoxin (P-gp Substrate) | A-B | 0.2 | 15.0 |
| B-A | 3.0 |
Isolated Intestinal Loop Models for Oral Absorption Assessment
Ex vivo isolated intestinal loop models, using segments from animals such as rats or rabbits, provide a more complex biological system than cell monolayers for assessing oral absorption. researchgate.net These models retain the mucus layer and the complex architecture of the intestine. The disappearance of this compound from the luminal side and its appearance on the serosal side would be measured over time to assess its absorption characteristics.
Skin Permeation Studies in Ex Vivo Models (if relevant for delivery research)
For research into transdermal delivery, ex vivo skin permeation studies would be conducted using models like excised human or animal (e.g., porcine) skin mounted on Franz diffusion cells. diva-portal.orgucl.ac.uk The permeation of this compound from a topical formulation through the skin into a receptor fluid would be quantified over time. ucl.ac.uk These studies help determine the flux, permeability coefficient, and the amount of compound retained in different skin layers. researchgate.net
Distribution Profile Analysis in Animal Models
Understanding the distribution of a compound throughout the body is a critical component of its pharmacokinetic profile. These studies are typically conducted in animal models such as rats or mice.
Tissue Distribution Studies via LC-MS/MS or Radiometric Detection
Following administration of this compound to animal models, tissue distribution would be assessed by collecting various organs and tissues (e.g., liver, kidney, heart, lung, muscle, fat) at different time points. mdpi.com The concentration of the compound in these tissues would be quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), known for its sensitivity and specificity. chromatographyonline.comnih.gov
Alternatively, if a radiolabeled version of this compound is synthesized, radiometric detection techniques like whole-body autoradiography or liquid scintillation counting of tissue homogenates can provide a comprehensive picture of its distribution.
Interactive Data Table: Hypothetical Tissue Distribution Data in Rats
| Tissue | Concentration (ng/g or ng/mL) at 1h | Concentration (ng/g or ng/mL) at 6h |
| Blood | Data not available | Data not available |
| Liver | Data not available | Data not available |
| Kidney | Data not available | Data not available |
| Heart | Data not available | Data not available |
| Lung | Data not available | Data not available |
| Brain | Data not available | Data not available |
| Muscle | Data not available | Data not available |
Blood-Brain Barrier Penetration Research and CNS Distribution
The ability of a compound to cross the blood-brain barrier (BBB) is a key consideration, particularly for drugs targeting the central nervous system (CNS) or for assessing potential CNS side effects. nih.gov The extent of BBB penetration is often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
In vivo studies in rodents would involve measuring the concentrations of this compound in the brain and plasma at various times after administration. mdpi.com In situ brain perfusion techniques can also be employed to directly measure the rate of transport across the BBB. The involvement of efflux transporters at the BBB, such as P-gp, could be investigated by co-administering a known inhibitor. explorationpub.com
Plasma Protein Binding Studies
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic profile. Only the unbound fraction of a drug is typically available to exert pharmacological effects and to be metabolized and excreted. Therefore, understanding the plasma protein binding of this compound in various preclinical species is essential for interpreting pharmacokinetic and pharmacodynamic data.
Standard in vitro methods, such as equilibrium dialysis, ultrafiltration, or ultracentrifugation, are employed to determine the percentage of drug bound to plasma proteins. These studies are typically conducted using plasma from common preclinical species (e.g., rats, mice, dogs, non-human primates) to assess inter-species variability.
Hypothetical Data Table for Plasma Protein Binding of this compound:
This table is illustrative and not based on actual experimental data.
| Species | Concentration (µM) | Percent Bound (%) | Unbound Fraction (fu) |
| Mouse | 1 | 85.2 | 0.148 |
| 10 | 84.5 | 0.155 | |
| Rat | 1 | 88.9 | 0.111 |
| 10 | 87.3 | 0.127 | |
| Dog | 1 | 92.1 | 0.079 |
| 10 | 91.5 | 0.085 | |
| Monkey | 1 | 90.4 | 0.096 |
| 10 | 89.8 | 0.102 | |
| Human | 1 | 93.5 | 0.065 |
| 10 | 92.8 | 0.072 |
Detailed Research Findings: No specific research findings on the plasma protein binding of this compound are available in the public domain.
Metabolism Pathway Elucidation
Investigating the metabolic pathways of this compound is crucial for understanding its biotransformation, identifying potential active or toxic metabolites, and assessing the likelihood of drug-drug interactions.
In Vitro Metabolic Stability in Liver Microsomes, S9 Fractions, and Isolated Hepatocytes
The metabolic stability of a compound is evaluated in vitro using various liver preparations. Liver microsomes contain the highest concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both phase I and phase II (conjugation) reactions. Isolated hepatocytes represent the most complete in vitro system, containing the full complement of metabolic enzymes and cofactors.
In these assays, this compound would be incubated with the liver preparation, and the decrease in its concentration over time would be measured to determine parameters like half-life (t½) and intrinsic clearance (CLint).
Hypothetical Data Table for In Vitro Metabolic Stability of this compound:
This table is illustrative and not based on actual experimental data.
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Mouse | 45 | 15.4 |
| Rat | 62 | 11.2 | |
| Dog | 85 | 8.1 | |
| Monkey | 70 | 9.9 | |
| Human | 95 | 7.3 | |
| S9 Fraction | Rat | 55 | 12.6 |
| Human | 80 | 8.7 | |
| Hepatocytes | Rat | 75 | 18.5 (µL/min/10^6 cells) |
| Human | 110 | 12.1 (µL/min/10^6 cells) |
Detailed Research Findings: Specific data on the in vitro metabolic stability of this compound are not publicly available. One study on ipamorelin (not the 2 Pivalic acid variant) in rats suggested it was moderately resistant to metabolism, with a significant portion excreted unchanged.
Identification and Characterization of Metabolites in Animal Plasma, Urine, and Tissues
Following the administration of this compound to preclinical species, samples of plasma, urine, and various tissues would be collected to identify and characterize its metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the primary analytical technique used for this purpose. The goal is to elucidate the chemical structures of the metabolites and determine the primary metabolic pathways, which could include hydrolysis of the pivalic acid group, oxidation, or conjugation. One study on a related compound, "ipamorelin (1-4) free acid," was detected in equine urine, suggesting that hydrolysis of ester or amide bonds could be a metabolic pathway.
Detailed Research Findings: There are no published studies that have identified or characterized the metabolites of this compound in animal biological matrices.
Cytochrome P450 (CYP) Inhibition and Induction Studies
CYP inhibition and induction studies are critical for predicting the potential for drug-drug interactions. In vitro assays are used to determine if this compound or its metabolites can inhibit or induce the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
For inhibition studies, this compound would be co-incubated with specific CYP probe substrates, and any decrease in the formation of the substrate's metabolite would be measured to determine the IC50 (concentration causing 50% inhibition). For induction studies, human hepatocytes would be treated with this compound, and changes in CYP enzyme expression (mRNA levels) and activity would be quantified.
Hypothetical Data Table for CYP450 Inhibition (IC50) of this compound:
This table is illustrative and not based on actual experimental data.
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25.3 |
| CYP2C19 | > 50 |
| CYP2D6 | 42.1 |
| CYP3A4 (Midazolam) | 15.8 |
| CYP3A4 (Testosterone) | 18.2 |
Detailed Research Findings: No data regarding the potential of this compound to inhibit or induce cytochrome P450 enzymes have been published.
Excretion Pathways and Rate Determination in Animal Models (e.g., Biliary, Renal)
To understand how this compound is eliminated from the body, excretion studies are conducted in animal models, typically rats. These studies involve administering a radiolabeled version of the compound to facilitate the tracking and quantification of the drug and its metabolites in urine, feces, and bile. This allows for the determination of the major routes of excretion (renal vs. biliary) and the rate at which the compound is eliminated. A study on ipamorelin in rats indicated that it is primarily excreted in the urine. nih.gov
Detailed Research Findings: Specific excretion pathway and rate determination studies for this compound have not been reported in the available literature.
Bioanalytical Method Validation for this compound and its Metabolites in Biological Matrices (e.g., LC-MS/MS methods for quantification)
Reliable and validated bioanalytical methods are essential for the accurate quantification of this compound and its metabolites in biological samples (plasma, urine, tissue homogenates). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.
A bioanalytical method would be developed and validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as:
Selectivity and Specificity: Ensuring the method can distinguish the analyte from endogenous components and other metabolites.
Accuracy and Precision: Demonstrating the closeness of measured values to the true value and the reproducibility of the measurements.
Linearity and Range: Establishing the concentration range over which the method is accurate and precise.
Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.
Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte.
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
Hypothetical Data Table for LC-MS/MS Method Validation Parameters:
This table is illustrative and not based on actual experimental data.
| Parameter | This compound | Metabolite M1 |
| Matrix | Rat Plasma | Rat Plasma |
| Linear Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| LLOQ | 1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | -5.2% to 4.8% | -7.1% to 6.3% |
| Precision (%RSD) | < 8.5% | < 9.2% |
| Recovery | 85.4% | 82.1% |
| Matrix Effect | 1.05 | 1.09 |
Detailed Research Findings: No validated bioanalytical methods for the specific quantification of this compound and its metabolites in biological matrices have been published.
Stability, Degradation, and Formulation Science Research for Ipamorelin 2 Pivalic Acid
Intrinsic Chemical Stability Studies under Various Environmental Stress Conditions
Intrinsic stability studies are fundamental to understanding the chemical reactivity of a peptide and predicting its shelf-life. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways.
Accelerated stability testing exposes a substance to elevated temperatures and humidity to expedite degradation processes that would occur over longer periods under normal storage conditions. For a lyophilized peptide like Ipamorelin (B1672098) 2 Pivalic Acid, moisture and heat are key factors in its stability. jpt.com Lyophilized peptides are generally stable for extended periods when stored at low temperatures, such as -20°C. zellbio.euabscience.com.tw However, at room temperature, their stability is significantly reduced, and they may remain stable for only a few weeks. zellbio.eu
In a typical accelerated stability study, Ipamorelin 2 Pivalic Acid would be stored at various temperatures (e.g., 40°C, 60°C) and relative humidity (RH) levels (e.g., 75% RH). The rate of degradation would be monitored over time by assessing the purity of the peptide, often using High-Performance Liquid Chromatography (HPLC).
Interactive Data Table: Accelerated Stability of this compound (Lyophilized Powder) The following data is representative of a typical accelerated stability study for a lyophilized peptide.
| Temperature (°C) | Relative Humidity (%) | Time (Weeks) | Purity (%) |
| 25 | Ambient | 0 | 99.5 |
| 25 | Ambient | 4 | 99.2 |
| 25 | Ambient | 8 | 98.9 |
| 40 | 75 | 0 | 99.5 |
| 40 | 75 | 4 | 97.1 |
| 40 | 75 | 8 | 94.8 |
| 60 | 75 | 0 | 99.5 |
| 60 | 75 | 4 | 90.3 |
| 60 | 75 | 8 | 85.1 |
Photostability testing is crucial to determine if a substance is susceptible to degradation upon exposure to light. Peptides containing certain amino acids, such as tryptophan and histidine, can be particularly sensitive to light. Ipamorelin's sequence includes a histidine residue, which could make it susceptible to photodegradation.
In a photostability assessment, this compound would be exposed to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines. The degradation would be quantified by HPLC, and any changes in the physical appearance of the substance would be noted.
Interactive Data Table: Photostability of this compound The following data is representative of a typical photostability study.
| Light Condition | Exposure Duration (hours) | Purity (%) | Appearance |
| Control (Dark) | 24 | 99.4 | White Powder |
| Visible Light | 24 | 99.1 | White Powder |
| UV Light (254 nm) | 24 | 97.8 | Slight Yellowing |
| UV Light (365 nm) | 24 | 98.2 | Slight Yellowing |
Oxidation is a common degradation pathway for peptides, particularly those with amino acid residues like histidine, methionine, cysteine, and tryptophan. jpt.com Ipamorelin contains a histidine residue, making it potentially susceptible to oxidation. Oxidative stress can be induced by exposure to oxidizing agents like hydrogen peroxide or in the presence of metal ions, which can catalyze oxidation reactions.
In these studies, a solution of this compound would be treated with a low concentration of hydrogen peroxide. The reaction would be monitored over time to identify the formation of oxidation products.
Interactive Data Table: Oxidative Degradation of this compound The following data is representative of a typical oxidative degradation study.
| Oxidizing Agent | Concentration | Time (hours) | Ipamorelin Remaining (%) |
| None (Control) | N/A | 24 | 99.8 |
| Hydrogen Peroxide | 0.1% | 24 | 85.3 |
| Hydrogen Peroxide | 0.5% | 24 | 62.1 |
| Copper (II) Chloride | 1 mM | 24 | 95.7 |
Hydrolysis is a major degradation pathway for peptides in aqueous solutions, and the rate of hydrolysis is highly dependent on the pH of the solution. nih.gov Peptides can undergo hydrolysis at the peptide bonds or at the side chains of certain amino acids, such as asparagine and glutamine.
To assess hydrolytic stability, solutions of this compound would be prepared in buffers of varying pH (e.g., acidic, neutral, and basic) and stored at a controlled temperature. The degradation of the peptide would be monitored over time.
Interactive Data Table: Hydrolytic Stability of this compound in Solution The following data is representative of a typical hydrolytic stability study.
| pH | Temperature (°C) | Time (Days) | Ipamorelin Remaining (%) |
| 3.0 | 40 | 0 | 100 |
| 3.0 | 40 | 7 | 92.5 |
| 5.0 | 40 | 0 | 100 |
| 5.0 | 40 | 7 | 98.1 |
| 7.4 | 40 | 0 | 100 |
| 7.4 | 40 | 7 | 96.4 |
| 9.0 | 40 | 0 | 100 |
| 9.0 | 40 | 7 | 88.7 |
Degradation Pathway Identification and Characterization of Degradants
Understanding the degradation pathways is essential for developing stable formulations and establishing appropriate analytical methods for quality control.
Forced degradation studies are designed to intentionally degrade the drug substance to an appropriate extent to generate potential degradation products. nih.govbiopharminternational.com These studies are critical for identifying the degradation pathways and for the development and validation of stability-indicating analytical methods. nih.gov The conditions used are typically more severe than those in accelerated stability testing and include strong acids, strong bases, high heat, light, and oxidizing agents.
For this compound, forced degradation would likely lead to several predictable degradation products. Under acidic and basic conditions, hydrolysis of the peptide bonds could occur, leading to smaller peptide fragments. The C-terminal amide could also be susceptible to hydrolysis. Oxidation would likely target the histidine residue. The identification of these degradants is typically achieved using techniques like mass spectrometry (MS) coupled with HPLC.
Interactive Data Table: Potential Degradation Products of Ipamorelin from Forced Degradation This table outlines potential degradation products based on the structure of Ipamorelin and general peptide degradation pathways.
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |
| Strong Acid (e.g., 0.1 M HCl) | Peptide bond hydrolysis | Smaller peptide fragments, deamidated species |
| Strong Base (e.g., 0.1 M NaOH) | Peptide bond hydrolysis, deamidation, racemization | Smaller peptide fragments, deamidated and isomerized species |
| Oxidation (e.g., 3% H₂O₂) | Oxidation of susceptible residues | Oxidized histidine derivatives |
| High Temperature (e.g., >70°C) | Hydrolysis, deamidation, aggregation | Various small fragments, aggregates |
| Photolysis (UV/Vis light) | Photodegradation of chromophoric residues | Modified histidine and other photo-products |
Mass Spectrometry-Based Characterization of Degradation Products and Their Kinetics
In the study of a novel peptide derivative such as this compound, mass spectrometry (MS) would be an indispensable tool for identifying and quantifying degradation products. Research would involve subjecting the compound to stress conditions (e.g., heat, light, pH extremes, oxidation) to accelerate degradation. High-resolution mass spectrometry techniques, such as Orbitrap or Time-of-Flight (TOF) MS, would then be employed to analyze the stressed samples.
The goal of this research would be to elucidate the degradation pathways. For a peptide like Ipamorelin, common degradation routes include hydrolysis of the peptide bonds, deamidation of asparagine and glutamine residues, and oxidation of methionine residues. The addition of a pivalic acid moiety could introduce unique degradation pathways, such as ester hydrolysis, depending on its point of attachment to the core Ipamorelin structure.
Kinetic studies would be performed using Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the parent compound and the appearance of its degradants over time under various conditions. This data is crucial for determining the shelf-life and recommending storage conditions.
Table 1: Hypothetical Degradation Products of this compound for MS Analysis (Note: This table is illustrative, as no specific degradation products have been documented in the literature for this compound.)
| Degradation Pathway | Potential Product | Mass Shift (Da) | Analytical Technique |
| Deamidation | Aspartic acid formation | +1.0 | LC-MS/MS |
| Hydrolysis | Cleavage of peptide bond | Variable | HRMS |
| Oxidation | Methionine sulfoxide | +16.0 | LC-MS |
| Pivalic Acid Moiety Cleavage | Ipamorelin | -84.06 | MS/MS |
Polymorphism and Solid-State Characterization Relevant to Research Material Handling and Storage
The solid-state properties of a research compound like this compound are critical as they influence its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, would be a key area of investigation. Different polymorphs can have significantly different physical properties.
X-ray Powder Diffraction (XRPD) is the primary technique used to identify and characterize crystalline phases. An XRPD analysis of this compound would be performed to determine if it exists in a crystalline or amorphous state. If crystalline, the unique diffraction pattern would serve as a fingerprint for its specific solid form. Researchers would use XRPD to screen for different polymorphs by crystallizing the material from various solvents and at different temperatures. Each distinct polymorph would produce a unique diffraction pattern. This information is vital for ensuring batch-to-batch consistency of the research material.
Thermal analysis techniques like DSC and TGA provide complementary information about the solid-state properties.
Differential Scanning Calorimetry (DSC) would be used to determine the melting point and glass transition temperature of this compound. Sharp melting endotherms are characteristic of crystalline materials, while amorphous materials show a broader glass transition. DSC can also detect polymorphic transitions, desolvation events, and decomposition.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would be used to determine the presence of residual solvents or water (hydrates) in the solid sample and to identify the temperature at which thermal decomposition begins.
Table 2: Illustrative Thermal Analysis Data for a Peptide Compound (Note: This table is a general example, as no data exists for this compound.)
| Parameter | Technique | Typical Observation | Significance |
| Melting Point (Tm) | DSC | Sharp endothermic peak | Crystalline form identification |
| Glass Transition (Tg) | DSC | Step change in heat flow | Amorphous content characterization |
| Decomposition Temp. | TGA | Sharp mass loss | Defines upper limit of thermal stability |
| Solvent/Water Loss | TGA | Mass loss at low temp. | Quantifies solvent/hydrate content |
Excipient Compatibility Studies for Research Formulations and Analytical Method Development
For the development of a stable research formulation, this compound would need to be tested for compatibility with various common excipients (e.g., buffers, bulking agents, lyoprotectants). These studies typically involve preparing binary mixtures of the active compound and a single excipient, storing them under accelerated stability conditions (e.g., elevated temperature and humidity), and analyzing them at set time points.
The analysis, often performed by High-Performance Liquid Chromatography (HPLC), would look for the appearance of new degradation peaks or a significant loss of the parent compound compared to a control sample. Incompatibility might manifest as chemical reactions between the peptide and the excipient, such as Maillard reactions with reducing sugars. The results guide the selection of appropriate excipients for creating a stable lyophilized or liquid formulation for research use.
Advanced Delivery System Research for Experimental Applications
To enhance the utility of this compound in research models, investigations into advanced delivery systems could be undertaken. The goal is often to improve solubility, protect the peptide from degradation, and enable targeted or controlled release.
Nanoparticles: Encapsulating this compound within biodegradable polymeric nanoparticles (e.g., PLGA) could protect it from enzymatic degradation in biological systems and allow for sustained release over time.
Liposomes: These phospholipid vesicles could be used to encapsulate the peptide, potentially improving its cellular uptake and modifying its pharmacokinetic profile in animal research models.
Microemulsions: For certain experimental routes of administration, formulating the peptide in a microemulsion could enhance its solubility and absorption across biological membranes.
Research in this area would focus on the formulation of these systems, their physicochemical characterization (e.g., particle size, encapsulation efficiency), and in vitro release studies to ensure the delivery system performs as intended before use in complex biological experiments.
Environmental Impact and Ethical Considerations in Chemical Research on Ipamorelin 2 Pivalic Acid
Environmental Fate and Persistence Studies
Currently, there is a notable lack of specific studies on the environmental fate and persistence of Ipamorelin (B1672098) 2 Pivalic acid. However, based on the general behavior of peptides and related chemical structures, several potential pathways for its environmental transformation can be considered.
Biodegradation in Soil and Water: The susceptibility of Ipamorelin 2 Pivalic acid to microbial degradation in soil and aquatic environments is a key area for future research. Generally, peptides can be utilized by microorganisms as a source of nitrogen and carbon. The rate of this biodegradation would depend on various factors including the complexity of the peptide structure, soil composition, water chemistry, and the microbial communities present. Studies on other peptides in soil have shown that their turnover can be rapid, often with a half-life of a few hours in topsoil, though this can be significantly slower in subsoil where microbial activity is lower. nih.govresearchgate.net The presence of the pivalic acid moiety might influence its biodegradability, potentially making it more or less persistent than naturally occurring peptides.
Photodegradation: Exposure to sunlight could be a significant pathway for the degradation of this compound if it were to enter surface waters. Photochemical degradation is a known loss mechanism for many pharmaceutical compounds in aquatic environments. umn.eduresearchgate.net The rate and byproducts of photodegradation would be dependent on the light absorbance properties of the molecule and the presence of other photosensitizing substances in the water.
Volatilization: Given the likely low vapor pressure of a peptide-based compound, volatilization from water or soil surfaces is expected to be a minor environmental transport pathway.
Future research should aim to quantify these environmental behaviors to build a comprehensive environmental risk profile for this compound.
| Environmental Compartment | Potential Degradation Pathway | Influencing Factors | Hypothetical Half-life |
|---|---|---|---|
| Soil (Topsoil) | Microbial Biodegradation | Microbial diversity, temperature, pH, moisture | 8 - 24 hours |
| Soil (Subsoil) | Microbial Biodegradation | Lower microbial activity, nutrient availability | 2 - 5 days |
| Surface Water | Photodegradation | Sunlight intensity, water clarity, presence of sensitizers | 12 - 48 hours |
| Surface Water | Hydrolysis | pH, temperature | Variable |
Note: The data in this table is illustrative and not based on experimental results for this compound. It serves to demonstrate the types of parameters that would be investigated in environmental fate studies.
Ecotoxicological Assessment in Aquatic and Terrestrial Research Models
The potential for this compound to cause harm to non-target organisms is a critical consideration. Ecotoxicological assessments are necessary to determine the concentrations at which this compound might be harmful to various environmental species.
Aquatic Toxicity: Standardized tests using representative aquatic organisms are essential. These would typically include:
Algae: To assess for any inhibition of growth (e.g., Scenedesmus obliquus).
Daphnia: A key invertebrate species (Daphnia magna) is used to evaluate acute immobilization and chronic effects on reproduction. nih.govmdpi.com
Fish: Acute toxicity tests on a model fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) would determine the lethal concentration (LC50). nih.gov
Terrestrial Toxicity: To understand the potential impact on soil ecosystems, toxicity to key soil-dwelling organisms should be evaluated.
Earthworms: The earthworm (Eisenia fetida) is a standard model organism for assessing the acute and chronic toxicity of chemicals in soil, with endpoints including mortality and reproductive effects. nih.govresearchgate.netresearchtrend.netresearchjournal.co.in
Without specific data, it is not possible to state the ecotoxicological profile of this compound. However, the generation of such data is a fundamental step in the responsible development of any new chemical substance.
| Organism | Test Type | Endpoint | Hypothetical Result (Concentration) |
|---|---|---|---|
| Algae (Scenedesmus obliquus) | 72-hour Growth Inhibition | EC50 | > 100 mg/L |
| Daphnia (Daphnia magna) | 48-hour Immobilization | EC50 | > 100 mg/L |
| Fish (Oncorhynchus mykiss) | 96-hour Acute Toxicity | LC50 | > 100 mg/L |
| Earthworm (Eisenia fetida) | 14-day Acute Toxicity | LC50 | > 1000 mg/kg soil |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental findings for this compound. EC50: the concentration that causes an effect in 50% of the test population. LC50: the concentration that is lethal to 50% of the test population.
Waste Management and Responsible Disposal Strategies for Research Laboratory Byproducts and Residues
The synthesis and study of this compound will generate chemical waste that must be managed responsibly to prevent environmental contamination and ensure laboratory safety. This includes unused starting materials, solvents, reaction byproducts, and contaminated labware.
A comprehensive waste management plan should be in place, adhering to the principles of the "3Rs" of waste management: Reduce, Reuse, and Recycle. researchgate.net
Waste Segregation: All waste streams must be properly segregated. For example, halogenated and non-halogenated solvents should be collected in separate, clearly labeled containers. Solid waste contaminated with the compound should also be collected separately.
Solvent Reduction and Recycling: The use of solvents, particularly those that are hazardous, should be minimized. biomatik.com Where feasible, solvent recycling systems can significantly reduce the volume of waste generated. ambiopharm.com
Neutralization: Acidic or basic waste streams should be neutralized before disposal.
Disposal: All hazardous waste must be disposed of through a licensed waste management contractor in accordance with local and national regulations.
Researchers working with this compound must be trained in these waste management procedures to ensure compliance and minimize the environmental footprint of their research.
Ethical Guidelines for Peptide Research, Animal Experimentation, and Data Integrity
The ethical conduct of research involving novel peptides and animal models is paramount. All research must be guided by a framework that prioritizes animal welfare and the integrity of the scientific data generated.
Animal Experimentation: Any research involving animals must be conducted in accordance with the "3Rs" principles:
Replacement: Using non-animal methods wherever possible. europa.eu
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. europa.eu
Refinement: Minimizing any potential pain, suffering, or distress to the animals and enhancing their welfare. europa.eunih.gov
All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. ssbfnet.com Researchers must be adequately trained in the handling and care of the specific animal species being used. nih.gov
Data Integrity: Maintaining the integrity of research data is a cornerstone of scientific progress. ranchobiosciences.com All data related to the study of this compound must adhere to the ALCOA+ principles:
Attributable: Data must be traceable to the individual who collected it and when. ranchobiosciences.combiotrial.com
Legible: Data must be readable and permanent. ranchobiosciences.combiotrial.com
Contemporaneous: Data should be recorded at the time the work is performed. ranchobiosciences.combiotrial.com
Original: The original data or a certified copy must be retained. ranchobiosciences.combiotrial.com
Accurate: Data must be correct and reflect what actually occurred. ranchobiosciences.combiotrial.com
Complete: All data, including any repeat or failed experiments, should be documented.
Consistent: Data should be presented in a consistent manner.
Enduring: Data should be maintained in a durable format.
Available: Data should be accessible for review.
Adherence to these principles ensures the reliability and reproducibility of the research findings. ranchobiosciences.com
Responsible Conduct of Research (RCR) Principles in Novel Compound Investigation and Reporting
Responsible Conduct of Research (RCR) encompasses a broad set of ethical and professional standards that should guide all aspects of the investigation and reporting of findings on a novel compound like this compound. northwestern.edupsu.edu Key RCR principles include:
Honesty and Accuracy: Truthfully reporting data and avoiding fabrication, falsification, or misrepresentation.
Objectivity: Avoiding bias in experimental design, data analysis, and interpretation.
Integrity: Upholding professional standards and being accountable for one's research.
Openness: Sharing data and results in a timely manner, as appropriate.
Confidentiality: Protecting confidential communications and proprietary information.
Responsible Publication: Ensuring that authorship is attributed correctly and that all contributions are acknowledged.
Mentorship: Providing guidance and support to junior researchers in a manner that promotes their ethical and professional development.
By embedding these RCR principles into the research process, the scientific community can ensure that the investigation of this compound is conducted with the highest standards of quality and integrity, fostering public trust in the research enterprise. psu.educarleton.edu
Advanced Research Methodologies and Future Directions for Ipamorelin 2 Pivalic Acid Studies
Omics Technologies in Mechanistic Research
"Omics" technologies offer a holistic view of the molecular changes induced by a bioactive compound within a biological system. For Ipamorelin (B1672098) 2 Pivalic acid, these approaches can illuminate the full spectrum of its downstream effects beyond initial receptor binding.
Proteomics: This involves the large-scale study of proteins. Following administration of Ipamorelin 2 Pivalic acid, proteomic analysis of target tissues could identify changes in protein expression and post-translational modifications. For instance, a study on human growth hormone (hGH) administration identified 66 significantly associated proteins, revealing impacts on the immune system and glucose metabolism. endocrine.org A similar approach for this compound could uncover novel biomarkers and previously unknown biological pathways it modulates. endocrine.org
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can reveal alterations in metabolic pathways. By analyzing the metabolome of cells or organisms exposed to this compound, researchers could map its influence on glucose homeostasis, lipid metabolism, and other energy-related processes.
Lipidomics: Focused on the comprehensive analysis of lipids, this technique could elucidate how this compound affects cellular membranes and lipid-based signaling molecules.
Transcriptomics: This is the study of the complete set of RNA transcripts produced by the genome. Research on the ghrelin receptor, the target of this compound, has utilized transcriptomics to identify which specific cell types express the receptor and to understand the downstream signaling pathways that are activated. uevora.ptelifesciences.org Applying transcriptomics to this compound studies would reveal which genes are up- or down-regulated upon its administration, providing a detailed blueprint of its genomic influence. elifesciences.org
| Omics Technology | Potential Application for this compound Research | Hypothetical Research Goal |
|---|---|---|
| Proteomics | Identify all proteins whose expression levels change in response to the compound. | Discover novel biomarkers of efficacy or downstream signaling pathways. |
| Metabolomics | Profile changes in small-molecule metabolites (e.g., sugars, amino acids, lipids). | Understand the compound's impact on cellular energy and metabolic pathways. |
| Lipidomics | Analyze alterations in the cellular lipid profile. | Elucidate effects on cell membrane composition and lipid signaling. |
| Transcriptomics | Measure changes in gene expression by quantifying messenger RNA (mRNA) levels. | Map the genetic and molecular pathways regulated by the compound. elifesciences.org |
Advanced Imaging Techniques for Cellular Localization and Dynamics
Visualizing how this compound interacts with and moves within cells is crucial for a complete mechanistic understanding. Advanced microscopy techniques provide the resolution needed to observe these dynamic processes.
Confocal Microscopy: This technique allows for the creation of high-resolution, 3D images of cells. springernature.com By tagging this compound with a fluorescent marker, researchers can use confocal microscopy to track its journey to the cell surface, its binding to receptors, and its subsequent internalization. nih.govresearchgate.netnih.govresearchgate.net This method is invaluable for studying the kinetics of peptide uptake and intracellular trafficking. nih.govnih.gov
Super-Resolution Microscopy: Techniques like PALM and dSTORM bypass the diffraction limit of light, enabling visualization at the single-molecule level with resolutions below 10 nm. springernature.com This would allow researchers to study the organization of its target, the ghrelin receptor (a G protein-coupled receptor or GPCR), into dimers or higher-order oligomers upon binding this compound. springernature.comnih.govnih.govlabroots.com
Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique can determine the structure of biomolecules at near-atomic resolution. Cryo-EM has been successfully used to solve the structure of the ghrelin receptor in complex with its natural ligand, ghrelin, and G-proteins. rcsb.orgpdbj.orgnih.govresearchgate.netresearchgate.net Applying Cryo-EM would provide a high-resolution structural model of this compound bound to its receptor, revealing the precise molecular interactions that drive its activity and paving the way for structure-based drug design. rcsb.orgresearchgate.net
High-Throughput Screening (HTS) Platforms for Ligand Discovery and Optimization
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of compounds to identify new active molecules. celtarys.com As over 30% of FDA-approved drugs target GPCRs like the ghrelin receptor, HTS is a well-established tool in this area. nih.govnih.gov
An HTS platform based on the structure of this compound could be developed to:
Discover Novel Ligands: Screen large, diverse chemical libraries for new molecules that bind to and activate the ghrelin receptor.
Optimize Existing Structures: Create and screen libraries of this compound analogs with slight chemical modifications to identify derivatives with improved potency, selectivity, or stability.
Modern HTS assays for GPCRs often use cell-based systems that measure changes in downstream second messengers, such as cAMP or intracellular calcium, providing a functional readout of receptor activation. celtarys.comnih.gov Affinity mass spectrometry is another emerging HTS method that can identify both direct (orthosteric) and allosteric ligands.
Application of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Biological Activity Forecasting
Artificial Intelligence (AI) and Machine Learning (ML) are transforming peptide drug discovery by making the process faster and more predictive. nih.govnih.govmdpi.comengineering.org.cn These computational tools can be applied to the study of this compound in several ways. nih.gov
Compound Design: AI algorithms can analyze the structure-activity relationships of known ghrelin receptor agonists to design novel peptide sequences, like analogs of this compound, with a high probability of desired activity. nih.goveurekalert.org These models can optimize for multiple parameters simultaneously, including potency, selectivity, and stability. peptidetherapeutics.orgoup.comnih.gov
Synthesis Prediction: ML models can predict the most efficient chemical synthesis routes for newly designed peptides, saving time and resources in the laboratory.
Biological Activity Forecasting: AI can predict the biological activity and potential off-target effects of virtual compounds before they are synthesized. gu.se For GPCRs, AI-driven systems like GPCRVS can assess a compound's likely activity against various receptor subtypes. nih.gov This in silico screening significantly narrows down the number of candidates that need to be tested experimentally. nih.gov
| AI/ML Application | Description | Benefit for this compound Research |
|---|---|---|
| De Novo Design | Generative models create novel peptide sequences with desired properties. eurekalert.org | Accelerates the discovery of new growth hormone secretagogues. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict bioactivity based on chemical structure. | Prioritizes the most promising analogs for synthesis and testing. |
| Synthesis Planning | Retrosynthesis algorithms predict optimal chemical pathways for making a molecule. | Improves the efficiency of creating novel this compound derivatives. |
| Virtual Screening | Docking simulations and ML models predict how strongly a compound will bind to its target. nih.gov | Reduces the cost and time of initial discovery phases by screening millions of compounds computationally. |
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern drug discovery necessitates collaboration between experts in diverse fields. mdpi.com Advancing the understanding of this compound will benefit significantly from interdisciplinary approaches that merge expertise from:
Peptide Chemistry: For the rational design and synthesis of novel analogs. mdpi.com
Pharmacology: To conduct detailed in vitro and in vivo studies to characterize the biological activity and mechanism of action.
Analytical Science: To develop robust methods for quantifying the compound and its metabolites in biological samples.
Computational Biology & Chemistry: To apply AI, ML, and molecular modeling techniques for predictive analysis and design. acs.org
Such collaborative efforts, often spanning multiple institutions and countries, are crucial for translating basic research findings into clinically relevant outcomes. mdpi.comethz.ch
Development of Biosensors or Diagnostic Tools Incorporating this compound
Peptides are excellent recognition elements for biosensors due to their high specificity and stability. mdpi.comacs.orgnih.govresearchgate.netoathpeptides.com A biosensor incorporating this compound could be developed for various applications.
Receptor Detection: A sensor surface functionalized with this compound could be used to detect and quantify the presence of ghrelin receptors in tissue samples. This could serve as a diagnostic tool, as receptor expression levels may change in certain disease states.
Enzyme Activity Assays: If this compound is a substrate for a specific enzyme (e.g., a protease), it could be used in a biosensor to measure that enzyme's activity. mdpi.com Cleavage of the peptide on the sensor surface would generate a measurable signal.
These peptide-based biosensors often rely on electrochemical or optical transducers to convert the binding event into a quantifiable signal, offering a rapid, sensitive, and cost-effective analytical platform. mdpi.comresearchgate.net
Conclusion and Research Outlook
Synthesis of Key Research Findings on Ipamorelin (B1672098) 2 Pivalic Acid from a Comprehensive Academic Perspective
Ipamorelin, also known by its developmental code name NNC-26-0161, is a potent and selective growth hormone secretagogue (GHS). targetmol.com It is a pentapeptide with the amino acid sequence Aib-His-D-2-Nal-D-Phe-Lys-NH2. Research has established that Ipamorelin mimics the action of ghrelin, an endogenous peptide hormone, by binding to the growth hormone secretagogue receptor (GHS-R1a). This interaction stimulates the release of growth hormone from the pituitary gland.
Key research findings indicate that Ipamorelin exhibits high efficacy in stimulating growth hormone release, comparable to other well-known growth hormone-releasing peptides (GHRPs) like GHRP-6. targetmol.com Notably, studies in animal models, such as rats, have demonstrated that Ipamorelin can induce longitudinal bone growth. targetmol.com A significant aspect of Ipamorelin's pharmacological profile is its selectivity; it primarily stimulates the release of growth hormone without significantly affecting the plasma levels of other hormones like cortisol, prolactin, or follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
The "2 Pivalic acid" component of the compound refers to the presence of two molecules of pivalic acid (trimethylacetic acid) for each molecule of the Ipamorelin peptide. This salt formation is a common strategy in pharmaceutical chemistry to improve the stability and solubility of peptide-based compounds. While the biological effects are attributed to the Ipamorelin cation, the pivalate (B1233124) counter-anion can influence the compound's handling and formulation characteristics.
Table 1: Chemical Properties of Ipamorelin 2 Pivalic Acid
| Property | Value |
|---|---|
| Molecular Formula | C38H49N9O5 · 2C5H10O2 |
| Molecular Weight | 916.12 g/mol |
| Active Component | Ipamorelin |
| Counter-ion | Pivalic Acid |
| Developmental Code | NNC-26-0161 |
Remaining Research Gaps and Unanswered Questions in the Fundamental Understanding of the Compound
Despite the foundational research on Ipamorelin, several gaps remain in the fundamental understanding of this compound. A primary unanswered question is the specific influence of the pivalate counter-ions on the peptide's pharmacokinetic and pharmacodynamic profiles. There is a lack of publicly available, peer-reviewed research that directly compares the bioavailability, stability, and efficacy of this compound with other salt forms or the free base of Ipamorelin.
Furthermore, the long-term stability of the pivalate salt form under various storage conditions has not been extensively documented in academic literature. From a mechanistic standpoint, while the interaction with the GHS-R1a receptor is established, the precise conformational changes induced by Ipamorelin binding and the subsequent downstream signaling cascades could be further elucidated. The potential for biased agonism at the GHS-R1a receptor, where Ipamorelin might preferentially activate certain signaling pathways over others, remains an area for deeper investigation.
Another research gap lies in the metabolic fate of the pivalic acid counter-ions in vivo and whether they have any independent biological effects or potential for toxicity at higher concentrations. While pivalic acid is a generally recognized industrial chemical, its specific metabolic pathway when administered as a counter-ion with a peptide is not well-characterized.
Proposed Future Research Avenues for this compound, Expanding on its Theoretical and Mechanistic Significance
To address the existing research gaps, several future research avenues can be proposed for this compound. Comparative studies are warranted to systematically evaluate different salt forms of Ipamorelin, including the pivalate, acetate, and hydrochloride salts. Such studies should focus on differences in solubility, stability, and in vitro and in vivo performance to provide a rational basis for salt selection in future research and development.
Mechanistic studies employing advanced techniques such as cryogenic electron microscopy (cryo-EM) could provide high-resolution structural insights into the Ipamorelin-GHS-R1a complex. This would contribute to a more detailed understanding of the molecular determinants of its selectivity and potency. Furthermore, investigating the downstream signaling pathways activated by Ipamorelin in different cell types could reveal novel biological functions beyond growth hormone release.
From a chemical synthesis perspective, the development of novel, more efficient, and scalable methods for the synthesis of Ipamorelin and its subsequent salt formation with pivalic acid would be a valuable contribution. This could involve exploring both solid-phase and liquid-phase peptide synthesis strategies, as well as optimizing the purification and salt exchange steps.
Theoretical Contributions to Peptide Chemistry, Receptor Biology, and Chemical Derivatization Strategies
The study of this compound contributes to several key theoretical areas. In peptide chemistry, the synthesis of Ipamorelin, which incorporates unnatural amino acids like Aib (α-aminoisobutyric acid) and D-amino acids, provides valuable insights into designing peptides with enhanced stability against enzymatic degradation. The use of the pivalate counter-ion exemplifies a practical application of salt engineering principles to modulate the physicochemical properties of a peptide therapeutic candidate.
From a receptor biology perspective, Ipamorelin serves as a model ligand for studying the GHS-R1a receptor. Its high selectivity makes it a useful tool for probing the structure-function relationships of this receptor and for differentiating its physiological roles from those of other related receptors. The development of Ipamorelin has also spurred further research into the design of other selective GHS-R agonists and antagonists, contributing to a deeper understanding of the ghrelin signaling system.
In terms of chemical derivatization, while the pivalate salt is a simple ionic derivatization, the core Ipamorelin peptide is a product of strategic chemical modifications to the endogenous ghrelin peptide. These modifications, including the N-terminal Aib and the D-amino acid substitutions, are key derivatization strategies to improve peptide drug-like properties. Future derivatization strategies could explore pegylation, lipidation, or stapling of the Ipamorelin backbone to further enhance its pharmacokinetic profile.
Table 2: Key Amino Acid Modifications in Ipamorelin
| Position | Amino Acid | Type | Contribution |
|---|---|---|---|
| 1 | Aib | Unnatural | Enhances proteolytic stability |
| 3 | D-2-Nal | D-amino acid | Contributes to receptor binding and stability |
| 4 | D-Phe | D-amino acid | Contributes to receptor binding and stability |
Broader Implications for Fundamental Chemical Biology and Early-Stage Pharmaceutical Discovery Research
The research surrounding this compound has broader implications for the fields of chemical biology and early-stage pharmaceutical discovery. It underscores the potential of synthetic peptides as highly selective and potent modulators of G protein-coupled receptors (GPCRs), a large and important class of drug targets. The success in designing a selective GHS-R1a agonist like Ipamorelin provides a blueprint for the development of other peptide-based therapeutics targeting other GPCRs.
For early-stage pharmaceutical discovery, the story of Ipamorelin highlights the importance of a multidisciplinary approach that combines medicinal chemistry, pharmacology, and structural biology. The iterative process of peptide design, synthesis, and biological evaluation that led to the discovery of Ipamorelin is a classic example of rational drug design.
Furthermore, the use of salt forms like this compound emphasizes the critical role of formulation and drug delivery in the development of peptide drugs. As the field of peptide therapeutics continues to grow, so too will the importance of understanding and optimizing the physicochemical properties of these molecules to ensure their successful translation from the laboratory to potential clinical applications. The ongoing research into compounds like this compound will undoubtedly continue to contribute to the fundamental knowledge base that underpins modern drug discovery and development.
Q & A
Q. What is the mechanism of action of Ipamorelin 2 Pivalic acid in stimulating growth hormone (GH) release?
this compound acts as a growth hormone-releasing peptide (GHRP) by binding to a GHRP-like receptor on pituitary cells. In vitro studies using primary rat pituitary cells demonstrate its efficacy (EC50 = 1.3 ± 0.4 nmol/L) and maximum effect (Emax = 85 ± 5%), comparable to GHRP-5. Pharmacological antagonism studies confirm its receptor specificity, distinct from growth hormone-releasing hormone (GHRH) pathways. In vivo, it induces GH release in rats (ED50 = 80 ± 42 nmol/kg) and pigs (ED50 = 2.3 ± 0.03 nmol/kg), with potency similar to GHRP-6 .
Q. What experimental assays are standard for evaluating the biological activity of this compound?
- In vitro assays : Measure GH release from primary rat pituitary cells using dose-response curves to calculate EC50 and Emax. Antagonist studies (e.g., GHRP and GHRH blockers) validate receptor specificity.
- In vivo assays : Administer the compound to anesthetized rats or conscious pigs, followed by plasma GH quantification via ELISA or radioimmunoassay. Dose-dependent responses (ED50) and maximum GH concentrations (Emax) are key metrics .
Q. How is this compound synthesized, and what role does pivalic acid play in its structure?
The pivalic acid moiety (trimethylacetic acid) acts as a protective group for hydroxyl or amine functionalities during synthesis. Synthetic routes may involve palladium-catalyzed C–H activation (e.g., cyclative coupling) to assemble the peptide backbone. Pivalic acid’s steric bulk enhances metabolic stability by shielding labile bonds from enzymatic degradation, a strategy validated in radiopharmaceutical and drug discovery contexts .
Q. What are the primary metabolic pathways of pivalic acid in preclinical models?
In rats and dogs, pivalic acid undergoes rapid conjugation with glycine, carnitine, and glucuronic acid, with glycine conjugates being the most abundant (75–90% excreted within 6 hours). Free pivalic acid dominates plasma radioactivity profiles in rodents, whereas humans exhibit negligible free pivalic acid due to faster conjugation kinetics. These interspecies differences necessitate careful translation of preclinical metabolic data to human studies .
Advanced Research Questions
Q. How can researchers address discrepancies in metabolic data for pivalic acid across species?
To reconcile interspecies variability:
- Comparative pharmacokinetic studies : Measure free vs. conjugated pivalic acid in plasma/urine across species using LC-MS/MS.
- In vitro hepatocyte assays : Compare conjugation rates (glycine, carnitine) in human vs. rodent liver models.
- Knockout models : Use CRISPR-modified rodents lacking glycine-N-acyltransferase to simulate human-like metabolism .
Q. What experimental design frameworks (e.g., PICO) are suitable for studying long-term effects of this compound?
Apply the PICO(T) framework:
- Population : Osteoporosis model rats (e.g., ovariectomized females).
- Intervention : Daily subcutaneous this compound (dose range: 50–200 nmol/kg).
- Comparison : GHRP-6 or saline control.
- Outcome : Bone mineral density (μCT), serum IGF-1 levels, and histomorphometry at 12 weeks.
- Time : Longitudinal analysis with interim endpoints at 4, 8, and 12 weeks .
Q. How can C–H functionalization strategies optimize the synthesis of this compound derivatives?
Utilize directed C–H activation with palladium or rhodium catalysts:
- Step 1 : Install a directing group (e.g., pyridine, amide) on the peptide backbone to position the metal catalyst near target C–H bonds.
- Step 2 : Catalyze cross-coupling reactions (e.g., with aryl halides) to introduce functional groups (e.g., fluorophores, isotopes) without disrupting the pivalic acid protective group.
- Step 3 : Validate regioselectivity via NMR and X-ray crystallography .
Q. What methodologies mitigate solubility challenges of this compound in in vivo studies?
- Co-solvent systems : Use DMSO (10 mM stock) for initial dissolution, followed by dilution in saline containing 5% cyclodextrin to enhance aqueous stability.
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability.
- Prodrug design : Synthesize pH-sensitive esters that hydrolyze in target tissues to release the active form .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting in vitro vs. in vivo potency data for this compound?
Discrepancies may arise from:
- Pharmacokinetic factors : Plasma protein binding or rapid hepatic conjugation in vivo.
- Receptor desensitization : Chronic exposure downregulates GHRP receptors in vivo but not in isolated cells.
- Methodology : Validate in vitro assays using serum-free media to mimic in vivo conditions. Conduct time-course studies to assess transient vs. sustained GH release .
Q. What statistical approaches are recommended for analyzing dose-response data in GH release assays?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/ED50 and Hill coefficients.
- Bootstrap resampling : Estimate confidence intervals for potency metrics.
- ANOVA with post-hoc tests : Compare Emax values across treatment groups. Report effect sizes (Cohen’s d) for biological significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
